molecular formula C7H14FNO B12845450 (4-Amino-1-fluorocyclohexyl)methanol

(4-Amino-1-fluorocyclohexyl)methanol

Cat. No.: B12845450
M. Wt: 147.19 g/mol
InChI Key: HKHCXCOCGDYAMX-UHFFFAOYSA-N
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Description

(4-Amino-1-fluorocyclohexyl)methanol is a chemical compound with the molecular formula C7H14FNO It is a cyclohexane derivative featuring an amino group, a fluorine atom, and a hydroxymethyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-fluorocyclohexyl)methanol typically involves the fluorination of a cyclohexane derivative followed by the introduction of an amino group and a hydroxymethyl group. One common method involves the following steps:

    Fluorination: A cyclohexane derivative is treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the desired position.

    Amination: The fluorinated cyclohexane is then subjected to amination using reagents like ammonia or an amine to introduce the amino group.

    Hydroxymethylation: Finally, the compound undergoes hydroxymethylation, where a hydroxymethyl group is introduced using formaldehyde or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification Steps: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1-fluorocyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The amino group can be reduced to form an amine or a hydroxylamine.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(4-Amino-1-fluorocyclohexyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-1-fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-1-chlorocyclohexyl)methanol
  • (4-Amino-1-bromocyclohexyl)methanol
  • (4-Amino-1-iodocyclohexyl)methanol

Uniqueness

(4-Amino-1-fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other halogenated analogs.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

(4-amino-1-fluorocyclohexyl)methanol

InChI

InChI=1S/C7H14FNO/c8-7(5-10)3-1-6(9)2-4-7/h6,10H,1-5,9H2

InChI Key

HKHCXCOCGDYAMX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)(CO)F

Origin of Product

United States

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